molecular formula C14H18BrNO3 B3979917 l-Leucine, N-(4-bromobenzoyl)-, methyl ester

l-Leucine, N-(4-bromobenzoyl)-, methyl ester

Cat. No.: B3979917
M. Wt: 328.20 g/mol
InChI Key: RIYQPKDTWIBZHR-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQPKDTWIBZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Leucine, N-(4-bromobenzoyl)-, methyl ester typically involves the following steps :

    Preparation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.

    Formation of l-leucine methyl ester hydrochloride: l-Leucine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.

    Coupling Reaction: The 4-bromobenzoyl chloride is then reacted with l-leucine methyl ester hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

l-Leucine, N-(4-bromobenzoyl)-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The ester group can be converted to an amide under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out using aqueous acid or base.

    Amidation: Requires amines and often a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Forms l-Leucine, N-(4-bromobenzoyl)-, carboxylic acid.

    Amidation: Forms l-Leucine, N-(4-bromobenzoyl)-, amide derivatives.

Scientific Research Applications

Immunosuppressive Properties

One of the prominent applications of l-Leucine derivatives, including N-(4-bromobenzoyl)-, methyl ester, is their immunosuppressive effects. Research indicates that l-leucyl-l-leucine methyl ester (Leu-Leu-OMe) selectively targets cytotoxic T cells and natural killer (NK) cells while sparing helper T cells. This selectivity makes it a candidate for therapeutic strategies in transplant medicine.

  • Case Study : A study involving canine models demonstrated that treatment with Leu-Leu-OMe prior to allogeneic marrow transplantation resulted in a significant reduction of graft-versus-host disease (GVHD) without adversely affecting engraftment rates when using autologous marrow .
  • Mechanism : The mechanism involves the elimination of allosensitized cytotoxic T lymphocytes (CTLs) and NK activity, which are crucial for the rejection of transplanted tissues . This property can be harnessed to enhance the success rates of organ transplants.

Cancer Research

The compound's ability to modulate immune responses positions it as a valuable tool in cancer research. By selectively depleting certain immune cell populations, researchers can study tumor behavior and immune evasion mechanisms.

  • Findings : In vitro studies have shown that Leu-Leu-OMe does not affect nonlymphoid tumor lines, highlighting its specificity . This specificity allows for targeted investigations into how tumors interact with immune cells.
  • Potential Applications : The selective depletion of immune cells could facilitate the development of combination therapies that enhance the efficacy of existing cancer treatments by modulating the immune environment.

Cellular Proliferation Studies

The effects of l-leucyl-l-leucine methyl ester on cellular proliferation have been documented extensively. It has been shown to inhibit mitogen-induced blastogenesis while maintaining the capacity for autologous marrow engraftment.

  • Experimental Evidence : In canine studies, Leu-Leu-OMe treatment led to reduced colony-forming unit-granulocyte-macrophage (CFU-GM) growth from treated marrow but allowed recovery when cocultured with untreated peripheral blood mononuclear cells (PBMC) . This suggests that while Leu-Leu-OMe inhibits certain proliferative responses, it does not irreversibly damage stem cell populations.

Development of Therapeutic Agents

The unique properties of l-Leucine derivatives have prompted research into their use as therapeutic agents. The ability to modulate immune responses and cellular interactions makes these compounds candidates for drug development.

  • Research Trends : Ongoing research focuses on synthesizing new derivatives with enhanced efficacy and reduced side effects for clinical applications in immunotherapy and regenerative medicine.

Summary Table of Applications

Application AreaKey FindingsReferences
ImmunosuppressionSelectively depletes cytotoxic T cells; enhances transplant success
Cancer ResearchModulates immune response; specific toxicity to lymphoid cells
Cellular ProliferationInhibits blastogenesis but allows recovery with PBMC coculture
Therapeutic DevelopmentPotential for new drug formulations targeting immune modulationOngoing

Mechanism of Action

The mechanism of action of l-Leucine, N-(4-bromobenzoyl)-, methyl ester is not well-documented. it is likely to interact with biological molecules similarly to l-leucine, potentially influencing protein synthesis and metabolic pathways. The bromobenzoyl group may also confer unique properties, such as increased lipophilicity or altered binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

l-Leucine, N-(4-bromobenzoyl)-, methyl ester is unique due to the presence of the bromobenzoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.

Biological Activity

l-Leucine, N-(4-bromobenzoyl)-, methyl ester is a derivative of the essential amino acid leucine, modified to include a bromobenzoyl group. This modification may enhance its biological activity compared to its parent compound. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is believed to be closely related to that of l-leucine. It likely interacts with various biological molecules, influencing protein synthesis and metabolic pathways. The presence of the bromobenzoyl group may impart unique properties such as increased lipophilicity and altered binding affinities to specific molecular targets.

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
l-LeucineEssential amino acid involved in protein synthesisPromotes muscle growth and recovery
l-Leucine methyl ester hydrochlorideMethyl ester form of leucineSimilar activity but less potent than l-leucine
l-Leucyl-L-leucine methyl ester (Leu-Leu-OMe)Dipeptide derivativeSelectively kills cytotoxic T cells

Biological Activity and Therapeutic Applications

  • Protein Synthesis :
    • Like l-leucine, this compound is expected to stimulate mTORC1 signaling pathways, enhancing muscle protein synthesis and promoting anabolic processes .
  • Immunosuppressive Effects :
    • Research indicates that related compounds such as L-leucyl-L-leucine methyl ester exhibit immunosuppressive properties by selectively targeting cytotoxic lymphocytes while sparing helper T cells. This mechanism could have implications for therapies in transplantation and autoimmune diseases .
  • Case Studies :
    • In canine models undergoing allogeneic marrow transplantation, treatment with Leu-Leu-OMe resulted in high rates of graft failure when used on marrow from DLA-identical littermates, highlighting its potential role in modulating immune responses during transplant procedures .
  • Potential for Cancer Therapy :
    • The selective toxicity exhibited by dipeptide derivatives like Leu-Leu-OMe towards natural killer (NK) cells suggests potential applications in cancer therapy by targeting specific immune cell populations while preserving others .

Research Findings

Recent studies have focused on the pharmacological profiles of l-Leucine derivatives:

  • Selective Toxicity : Studies have shown that Leu-Leu-OMe can eliminate NK cell function without affecting other lymphocyte populations. This specificity is attributed to the differential uptake mechanisms in cytotoxic versus helper T cells .
  • Transport Mechanisms : The uptake of Leu-Leu-OMe by lymphocytes occurs through a saturable facilitated transport mechanism distinct from typical dipeptide transport systems. This unique property may enhance its efficacy as an immunotherapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing l-leucine, N-(4-bromobenzoyl)-, methyl ester?

The compound is typically synthesized via amide coupling reactions between l-leucine methyl ester and 4-bromobenzoyl derivatives. For example:

  • Triphosgene-mediated isocyanate formation : React 4-bromobenzoyl chloride with triphosgene to generate the corresponding isocyanate, which is then coupled with l-leucine methyl ester .
  • Direct acylation : Use 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to acylate the amino group of l-leucine methyl ester in anhydrous solvents like dichloromethane or tetrahydrofuran .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm the ester group (δ ~3.6–3.8 ppm for OCH3), amide linkage (δ ~7.5–8.5 ppm for CONH), and bromobenzoyl aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ for C14H17BrNO3+ at ~326.04 m/z) .
  • Infrared Spectroscopy (IR) : Peaks for ester C=O (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What thermodynamic properties are critical for experimental design?

While direct data for the compound is limited, related esters (e.g., l-leucine methyl ester) show:

  • Vaporization enthalpy (ΔvapH) : ~320–353 K, determined via gas chromatography or static vapor pressure measurements .
  • Solubility : Typically low in water but high in organic solvents (e.g., DMSO, ethanol). Use Hansen solubility parameters for solvent selection .

Advanced Research Questions

Q. How can the biological activity of this compound be assessed in cancer research?

  • In vitro cytotoxicity assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (0–100 µM) and measure viability via MTT or ATP-luciferase assays .
  • Immunosuppressive activity : Test inhibition of natural killer (NK) cell function in mixed lymphocyte cultures using flow cytometry to assess CD107a degranulation .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze degradation via LC-MS .

Q. What strategies enhance the bioactivity of this compound through structural modifications?

  • Hybrid conjugation : Link the bromobenzoyl group to bioactive scaffolds (e.g., triterpenes or naphthoquinones) via amidation or esterification. For example:
    • Conjugate with 24-nor-lupane triterpenes to target anti-inflammatory pathways .
    • Attach to 1,4-naphthoquinone derivatives for antimicrobial activity via Michael addition .
  • Stereochemical optimization : Synthesize enantiomers using chiral auxiliaries (e.g., L-proline) and compare activity via IC50 assays .

Q. How can functional groups (e.g., sulfonamides) be introduced to modify reactivity?

  • Sulfonylation : React l-leucine methyl ester with 4-bromobenzenesulfonyl chloride in pyridine to form sulfonamide derivatives. Monitor reaction completion via TLC (hexane:ethyl acetate = 3:1) .
  • X-ray crystallography : Confirm sulfonamide geometry (e.g., bond angles and dihedral angles) using single-crystal diffraction .

Q. How does the compound’s stability vary under physiological conditions?

  • Ester hydrolysis : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via HPLC. Half-life can be extended by replacing the methyl ester with tert-butyl or benzyl esters .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze decomposition products via GC-MS .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives?

  • Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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l-Leucine, N-(4-bromobenzoyl)-, methyl ester
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l-Leucine, N-(4-bromobenzoyl)-, methyl ester

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